molecular formula C12H21NO2S2 B2462647 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one CAS No. 1026514-66-8

5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one

Cat. No.: B2462647
CAS No.: 1026514-66-8
M. Wt: 275.43
InChI Key: WALUFLUQPVMJTC-UHFFFAOYSA-N
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Description

5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one: is an organic compound characterized by the presence of a dithiolane ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one typically involves the following steps:

    Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with a carbonyl compound under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.

    Final Assembly: The final compound is assembled by linking the dithiolane and morpholine-containing intermediates through appropriate coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dithiolane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The morpholine ring can participate in substitution reactions, where functional groups are introduced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated compounds and nucleophiles are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its ability to interact with biological macromolecules could be explored for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be studied for their pharmacological properties. The presence of both dithiolane and morpholine rings suggests potential activity in modulating enzyme functions or receptor interactions.

Industry

In industry, this compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The dithiolane ring could participate in redox reactions, while the morpholine ring could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(1,2-Dithiolan-3-yl)pentan-1-one: Lacks the morpholine ring, which may affect its solubility and reactivity.

    1-(Morpholin-4-yl)pentan-1-one: Lacks the dithiolane ring, which may reduce its potential for redox reactions.

Uniqueness

The combination of the dithiolane and morpholine rings in 5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one provides a unique set of chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

IUPAC Name

5-(dithiolan-3-yl)-1-morpholin-4-ylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S2/c14-12(13-6-8-15-9-7-13)4-2-1-3-11-5-10-16-17-11/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALUFLUQPVMJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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